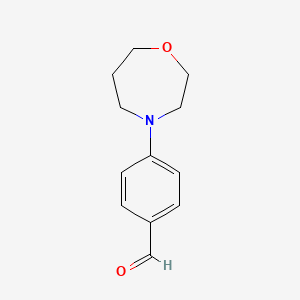

4-(1,4-Oxazepan-4-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,4-Oxazepan-4-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a heterocyclic compound containing an oxazepane ring attached to a benzaldehyde moiety. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Oxazepan-4-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1,4-oxazepane under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The compound is often produced in bulk and stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of 4-(1,4-Oxazepan-4-yl)benzoic acid.

Reduction: Formation of 4-(1,4-Oxazepan-4-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology : Preliminary studies indicate that 4-(1,4-oxazepan-4-yl)benzaldehyde may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. This interaction suggests potential therapeutic effects in treating neurological disorders. Molecular docking studies could provide insights into these interactions, paving the way for drug development targeting conditions like anxiety or depression.

Anticancer Research : The compound's structural features may also lend themselves to anticancer research. Compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further studies are required to evaluate the efficacy and mechanism of action of this compound in this context .

Organic Synthesis Applications

The unique combination of an oxazepane ring and an aldehyde group enhances the compound's ability to participate in various organic reactions:

- Aldol Reactions : The aldehyde functionality allows for aldol condensation reactions, which can lead to more complex structures useful in pharmaceuticals.

- Michael Additions : The compound can act as an electrophile in Michael addition reactions, contributing to the synthesis of larger molecular frameworks.

These reactions highlight the versatility of this compound in synthetic chemistry .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Dihydro-2H-benzimidazol-2-one | Contains a benzimidazole core | Known for its anti-inflammatory properties |

| 1,4-Oxazepane | A simpler structure without the benzaldehyde group | Exhibits different reactivity patterns |

| 2-(Phenyl)-1,3-dioxolane | Contains a dioxolane ring | Often used in organic synthesis but lacks nitrogen functionality |

The table illustrates how this compound stands out due to its dual functionality provided by both the aromatic and heterocyclic components.

Case Study 1: Neurotransmitter Interaction

A study focusing on the interactions of this compound with serotonin receptors demonstrated promising results. The compound showed competitive binding affinity similar to known antidepressants, suggesting its potential as a novel therapeutic agent .

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of structurally related compounds indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. Further exploration into its mechanism revealed that it may induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxazepane ring may also contribute to the compound’s overall reactivity and interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

- 4-(1,4-Diazepan-4-yl)benzaldehyde

- 4-(1,4-Thiazepan-4-yl)benzaldehyde

- 4-(1,4-Piperazin-4-yl)benzaldehyde

Uniqueness

4-(1,4-Oxazepan-4-yl)benzaldehyde is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-(1,4-Oxazepan-4-yl)benzaldehyde is a compound that falls within the category of oxazepine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Synthesis

The molecular structure of this compound features a benzaldehyde moiety attached to a 1,4-oxazepine ring. The oxazepine ring is a seven-membered heterocycle containing one nitrogen and one oxygen atom. The synthesis of such compounds often involves cycloaddition reactions or other organic transformations that yield the desired oxazepine structure.

Antimicrobial Activity

Research indicates that oxazepine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various oxazepine compounds against strains such as Salmonella typhi and Staphylococcus aureus, suggesting that these compounds could serve as potential leads in developing new antibiotics .

Table 1: Antibacterial Activity of Oxazepine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| This compound | Escherichia coli | 64 μg/mL |

| Other Oxazepine Derivative | Salmonella typhi | 128 μg/mL |

Anticonvulsant Activity

The oxazepine structure is also associated with anticonvulsant properties. Compounds containing the oxazepine ring have been shown to modulate GABAergic activity, which is crucial for seizure control. For example, derivatives have been tested in animal models for their ability to reduce seizure frequency and intensity .

Anticancer Activity

Oxazepines have demonstrated anticancer potential through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study found that certain oxazepine derivatives inhibited the growth of cancer cell lines by triggering programmed cell death pathways .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy against clinical isolates. The results indicated that modifications to the benzaldehyde moiety significantly influenced antimicrobial potency.

Case Study 2: Anticonvulsant Testing

A series of animal studies were conducted to evaluate the anticonvulsant effects of this compound. The compound was administered to mice subjected to induced seizures. Results showed a notable reduction in seizure duration compared to control groups.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Anticonvulsant : Enhancement of GABA receptor activity.

- Anticancer : Induction of apoptosis through mitochondrial pathways.

Properties

CAS No. |

1228098-29-0 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(1,4-oxazepan-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO2/c14-10-11-2-4-12(5-3-11)13-6-1-8-15-9-7-13/h2-5,10H,1,6-9H2 |

InChI Key |

SCWPGNLLOAATDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.